Meso-3,3'-Didemethoxynectandrin B
Description
Properties
Molecular Formula |
C18H20O3 |
|---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
4-[(2S,3S,4R,5R)-5-(4-hydroxyphenyl)-3,4-dimethyloxolan-2-yl]phenol |
InChI |
InChI=1S/C18H20O3/c1-11-12(2)18(14-5-9-16(20)10-6-14)21-17(11)13-3-7-15(19)8-4-13/h3-12,17-20H,1-2H3/t11-,12+,17-,18+ |
InChI Key |
PIBJADPEZQHMQS-FRVJLOGJSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@H](O[C@H]1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C |
Canonical SMILES |
CC1C(C(OC1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C |
Synonyms |
3,3'-didemethoxynectandrin B meso-3,3'-didemethoxynectandrin B |
Origin of Product |
United States |
Q & A
Q. How can researchers confirm the stereochemical configuration of meso-3,3'-didemethoxynectandrin B, and what analytical methods are recommended?
The compound’s meso configuration arises from its C2-symmetrical isomerism, which can be confirmed via chiral HPLC analysis. For example, studies on Larrea tridentata lignans used chiral HPLC to resolve enantiomers and meso forms, revealing that this compound exists in a near-meso form distinct from racemic mixtures . Nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR, is critical for identifying symmetry planes and distinguishing meso compounds from enantiomers .
Q. What biosynthetic pathways are implicated in the formation of this compound in natural sources?
Biosynthesis involves regioselective coupling of monolignol radicals, as observed in Larrea tridentata. Enzymatic control by dirigent proteins directs the stereochemistry of coupling, leading to meso forms like this compound. Isotopic labeling and enzyme assays (e.g., polyphenol oxidase activity) have been used to track precursor incorporation and hydroxylation steps .
Q. How does this compound compare structurally to related lignans such as nectandrin B or isonectandrin B?
The compound differs in methoxy group positioning and stereochemistry. For instance, nectandrin B retains methoxy groups at specific positions, whereas this compound lacks these groups, altering symmetry. X-ray crystallography and comparative NMR studies are essential for structural differentiation .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
Discrepancies may arise from impurities in isolation or incomplete stereochemical characterization. Rigorous purification (e.g., preparative HPLC) paired with chiral resolution and mass spectrometry (MS/MS fragmentation) ensures compound integrity. For bioactivity studies, use enantiomerically pure controls to isolate meso-specific effects .
Q. How can researchers optimize synthetic routes for this compound to achieve high stereochemical fidelity?
Asymmetric catalysis (e.g., Sharpless epoxidation) and biomimetic dimerization of monolignols are promising approaches. A study on tetrahydrofuran lignans demonstrated that templated synthesis using chiral auxiliaries improves meso-form yield. Kinetic resolution during coupling steps can also enhance stereoselectivity .
Q. What role does this compound play in plant defense mechanisms, and how can this be experimentally validated?
In Larrea tridentata, the compound is hypothesized to act as an antioxidant or antimicrobial agent. In vitro assays (e.g., DPPH radical scavenging) and gene knockout models targeting lignan biosynthesis enzymes (e.g., laccases) can elucidate its biological role. Metabolomic profiling under stress conditions (e.g., drought) may reveal induction patterns .
Q. How do solvent systems and chromatographic conditions influence the isolation efficiency of this compound from complex matrices?
Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile with 0.1% formic acid) is effective. For lignan-rich extracts like Larrea tridentata, prefractionation using size-exclusion chromatography reduces complexity. Solvent polarity adjustments (e.g., ethyl acetate/hexane) improve crystallization .
Q. What computational methods predict the physicochemical properties of this compound, and how reliable are these models?
Density functional theory (DFT) calculations predict molecular symmetry, dipole moments, and logP values. Comparative studies show strong agreement between DFT-predicted NMR shifts and experimental data for lignans. Machine learning models trained on lignin datasets can further refine solubility and stability predictions .
Methodological Considerations
- Data Contradiction Analysis : Always cross-validate chiral purity (via polarimetry or circular dichroism) before attributing bioactivity to meso forms .
- Experimental Design : Use meso-specific isotopic labeling (e.g., -glucose feeding) in biosynthesis studies to track precursor utilization .
- Advanced Instrumentation : High-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., HSQC, HMBC) are non-negotiable for structural confirmation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
